![molecular formula C20H14BrNO4 B298181 4-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B298181.png)
4-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one
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Overview
Description
4-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one, also known as BMPO, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Mechanism of Action
The exact mechanism of action of 4-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to act through multiple pathways. 4-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer effects. It has also been shown to inhibit the activity of certain enzymes involved in inflammation, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
4-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory effects, 4-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have antioxidant properties. It has also been shown to inhibit the activity of certain enzymes involved in angiogenesis, which may contribute to its potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One advantage of 4-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one is that it is relatively easy to synthesize and purify, which makes it a useful tool for laboratory experiments. However, one limitation is that it has not yet been extensively studied in vivo, so its potential effects and limitations in a living organism are not fully understood.
Future Directions
There are several potential future directions for research on 4-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one. One area of interest is the development of 4-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of 4-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one's potential effects on the immune system, as it has been shown to modulate the production of certain cytokines. Additionally, further studies are needed to fully understand the mechanisms of action and potential limitations of 4-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one.
Synthesis Methods
4-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one can be synthesized by the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-propyn-1-ol in the presence of a base, followed by the reaction of the resulting product with 2-aminophenol and a dehydrating agent. The final product is obtained after purification and recrystallization.
Scientific Research Applications
4-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce the production of inflammatory cytokines in vitro.
properties
Product Name |
4-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one |
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Molecular Formula |
C20H14BrNO4 |
Molecular Weight |
412.2 g/mol |
IUPAC Name |
(4E)-4-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H14BrNO4/c1-3-9-25-18-14(10-15(21)12-17(18)24-2)11-16-20(23)26-19(22-16)13-7-5-4-6-8-13/h1,4-8,10-12H,9H2,2H3/b16-11+ |
InChI Key |
ZIELCCAVLYPGRQ-LFIBNONCSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OCC#C)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)Br |
SMILES |
COC1=C(C(=CC(=C1)Br)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OCC#C |
Canonical SMILES |
COC1=CC(=CC(=C1OCC#C)C=C2C(=O)OC(=N2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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